Cas no 138134-19-7 (1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a versatile organic compound with significant potential in pharmaceutical and chemical applications. It exhibits a unique pyrazole ring structure, which enhances its stability and reactivity. The presence of the carbonitrile group offers a wide range of synthetic opportunities, making it a valuable intermediate in the synthesis of various pharmaceutical agents. Its purity and consistent quality make it an ideal choice for research and development purposes.
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile structure
138134-19-7 structure
商品名:1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
CAS番号:138134-19-7
MF:C8H11N3
メガワット:149.193041086197
MDL:MFCD28954429
CID:4595557
PubChem ID:15112573

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
    • 1H-Pyrazole-4-carbonitrile, 1-methyl-3-(1-methylethyl)-
    • MDL: MFCD28954429
    • インチ: 1S/C8H11N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,1-3H3
    • InChIKey: YOVWLJBMAXJDKH-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=C(C#N)C(C(C)C)=N1

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-221341-0.1g
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
0.1g
$317.0 2023-09-16
TRC
M324833-50mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7
50mg
$ 230.00 2022-06-04
TRC
M324833-10mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7
10mg
$ 70.00 2022-06-04
TRC
M324833-100mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7
100mg
$ 340.00 2022-06-04
Enamine
EN300-221341-10.0g
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
10.0g
$3929.0 2023-02-22
A2B Chem LLC
AV74070-250mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
250mg
$511.00 2024-04-20
1PlusChem
1P01AM52-250mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
250mg
$621.00 2024-06-21
Enamine
EN300-221341-5g
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
5g
$2650.0 2023-09-16
Aaron
AR01AMDE-50mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
50mg
$317.00 2025-02-09
Aaron
AR01AMDE-500mg
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile
138134-19-7 95%
500mg
$1006.00 2025-02-09

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile 関連文献

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrileに関する追加情報

Introduction to 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 138134-19-7)

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound, with the molecular formula C₉H₁₁N₃, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a nitrile group at the 4-position and an isobutyl substituent at the 3-position contributes to its distinct reactivity and biological activity, making it a valuable scaffold for developing novel therapeutic agents.

The compound's structure is built upon a pyrazole core, which is a six-membered aromatic ring containing two nitrogen atoms. Pyrazoles are known for their versatility in medicinal chemistry, often serving as key motifs in bioactive molecules. The 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile derivative exemplifies this versatility by incorporating functional groups that enhance its pharmacological profile.

The nitrile group (–CN) at the 4-position of the pyrazole ring introduces polarity and potential hydrogen bonding capabilities, which can influence both the compound's solubility and its interactions with biological targets. Additionally, the nitrile group is known to undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to amines, providing synthetic flexibility for further derivatization.

The isobutyl substituent (–CH₂CH(CH₃)₂) at the 3-position adds bulk to the molecule, potentially affecting its metabolic stability and binding affinity. This substitution pattern is often explored in drug design to optimize pharmacokinetic properties, such as reducing metabolic clearance or enhancing target engagement.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune disorders. The pyrazole core is particularly interesting because it mimics natural products that have demonstrated therapeutic efficacy.

In vitro studies have shown that derivatives of pyrazole exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile structure aligns well with these findings, suggesting potential therapeutic benefits. Researchers are currently investigating its efficacy in preclinical models to validate these preliminary findings.

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves multi-step organic reactions, typically starting from commercially available precursors such as methyl propargyl ether and methyl hydrazine. The introduction of the nitrile group is often achieved through cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN). These synthetic routes highlight the compound's accessibility while maintaining high purity standards required for pharmaceutical applications.

The compound's stability under various conditions is another critical aspect of its development as a pharmaceutical intermediate. Research indicates that 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile remains stable under ambient temperatures but may degrade when exposed to strong acids or bases. This information is crucial for storage and handling protocols to ensure consistency in quality throughout the drug development process.

From a regulatory perspective, the safety and efficacy of any pharmaceutical candidate must be thoroughly evaluated before clinical trials can commence. The 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile derivative has undergone initial toxicity assessments in cell culture models, demonstrating low cytotoxicity at relevant concentrations. These findings are encouraging but require further validation through more comprehensive studies.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile. Predictive models can analyze large datasets to identify structural features associated with biological activity, guiding experimental design more efficiently than traditional methods alone.

Future research directions may explore modifications to the 1-methyl-3-(propan-2-y l)-1H-pyrazole -4-carbonitrile scaffold to enhance its pharmacological properties further. For instance, replacing the nitrile group with other functional groups could alter its bioavailability or target specificity. Additionally, exploring analogs with different substituents may reveal novel mechanisms of action or improve therapeutic outcomes.

The role of 1-methyl -3-(propan -2 -yl ) - 1 H -pyra zole - 4 - carbonitr ile in medicinal chemistry underscores the importance of heterocyclic compounds in modern drug development. Pyrazoles continue to be a rich source of bioactive molecules due to their ability to mimic natural products and interact with diverse biological targets. As research progresses, compounds like this will undoubtedly contribute to advancements in treating a wide range of diseases.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.